molecular formula C14H27NO4 B6309263 3-{[(Tert-butoxy)carbonyl](hexyl)amino}propanoic acid CAS No. 1202814-94-5

3-{[(Tert-butoxy)carbonyl](hexyl)amino}propanoic acid

Cat. No.: B6309263
CAS No.: 1202814-94-5
M. Wt: 273.37 g/mol
InChI Key: JDNHOTITPQFNMB-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative. Its structure features a propanoic acid backbone with a hexyl alkyl chain and a Boc group attached to the central carbon’s amino moiety. The Boc group serves as a temporary protective group for amines, enabling controlled reactivity in synthetic workflows, particularly in peptide synthesis and drug development. The hexyl substituent introduces significant hydrophobicity, influencing solubility and interaction with biological targets .

Molecular Formula: C₁₄H₂₇NO₄ (calculated) Molecular Weight: ~273.37 g/mol (estimated from analogous compounds) .

Properties

IUPAC Name

3-[hexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-5-6-7-8-10-15(11-9-12(16)17)13(18)19-14(2,3)4/h5-11H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNHOTITPQFNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product formed is the free amine, which can then be further functionalized.

    Substitution: The major products are typically amides or peptides, depending on the specific reactants used.

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves the protection and deprotection of amino groups. The BOC group stabilizes the amino group under basic conditions, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various chemical reactions, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

Structural Variations

The compound’s structural analogs differ primarily in the substituent attached to the Boc-protected amino group. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Reference
3-{(Tert-butoxy)carbonylamino}propanoic acid Hexyl C₁₄H₂₇NO₄ 273.37 (calc.)
3-[(tert-Butoxycarbonyl)amino]-3-(3-furyl)propanoic acid 3-Furyl (aromatic) C₁₂H₁₅NO₅ 253.25
(3R)-3-Boc-amino-3-cyclohexylpropanoic acid Cyclohexyl (alicyclic) C₁₄H₂₅NO₄ 271.36
(3S)-3-Boc-amino-3-(3-nitrophenyl)propanoic acid 3-Nitrophenyl (aromatic, electron-withdrawing) C₁₄H₁₈N₂O₆ 310.30
3-((Boc)amino)-2-methylpropanoic acid 2-Methyl (branched alkyl) C₉H₁₇NO₄ 203.24

Key Observations :

  • Hexyl vs. Cyclohexyl : The hexyl chain (linear, C₆H₁₃) enhances flexibility and lipophilicity compared to the rigid cyclohexyl group .
  • Aromatic vs. Aliphatic Substituents : The 3-furyl and 3-nitrophenyl groups introduce aromaticity, enabling π-π interactions in drug-receptor binding. The nitro group further adds electron-withdrawing effects, altering reactivity .

Physicochemical Properties

Property Target Compound 3-Furyl Analog Cyclohexyl Analog 3-Nitrophenyl Analog
Solubility Low (hydrophobic) Moderate (polar furyl) Low (cyclic hydrocarbon) Low (nitro group)
pKa ~4.2 (estimated) Not reported Not reported 4.17 ± 0.10
Storage Conditions Room temperature Not reported 2–8°C 2–8°C

Notable Trends:

  • Hydrophobicity increases with longer alkyl chains (hexyl > cyclohexyl > methyl).
  • Electron-withdrawing groups (e.g., nitro) lower pKa, enhancing acidity and aqueous solubility at physiological pH .

Biological Activity

3-{(Tert-butoxy)carbonylamino}propanoic acid, often abbreviated as Boc-hexyl-Ala, is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a hexyl side chain. Its molecular formula is C11H21NO4C_{11}H_{21}NO_4, and it is characterized by significant stability due to the Boc group, which protects the amine from unwanted reactions during synthesis.

PropertyValue
Molecular FormulaC11H21NO4C_{11}H_{21}NO_4
Molecular Weight231.29 g/mol
CAS Number124072-61-3
Boiling PointNot available

Synthesis

The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves several steps:

  • Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
  • Formation of the Amide Bond : The protected amino acid is reacted with hexylamine to form the desired amide bond.
  • Deprotection : Finally, the Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), yielding the target compound.

This multi-step process allows for the selective introduction of functional groups while maintaining structural integrity.

The biological activity of 3-{(Tert-butoxy)carbonylamino}propanoic acid is largely attributed to its ability to interact with various biological targets, particularly in peptide synthesis and drug development. The Boc group facilitates the stepwise construction of peptides, allowing for specific modifications that can enhance biological activity.

Case Studies and Research Findings

  • Peptide Synthesis : The compound has been employed in peptide synthesis due to its role as a protected amino acid derivative. Research indicates that Boc-hexyl-Ala can be utilized to construct peptides with enhanced stability and bioactivity .
  • Pharmacological Potential : A study examining structure-activity relationships (SAR) highlighted that modifications to the hexyl chain could influence receptor binding and biological efficacy . The presence of a hydrophobic hexyl group may enhance membrane permeability, potentially leading to increased bioavailability.
  • Therapeutic Applications : Preliminary investigations suggest that derivatives of 3-{(Tert-butoxy)carbonylamino}propanoic acid may exhibit anti-inflammatory properties, making them candidates for further pharmaceutical development .

Comparative Analysis with Related Compounds

The biological activity of 3-{(Tert-butoxy)carbonylamino}propanoic acid can be compared to similar compounds:

Compound NameUnique FeaturesBiological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acidContains a methyl group; different pharmacokineticsModerate activity
3-{(Tert-butoxy)carbonylamino}propanoic acidBenzyl substituent; altered receptor interaction profileIncreased receptor affinity
(S)-3-{(tert-Butoxy)carbonylamino}propanoic acidChlorophenyl group; potential for unique interactionsHigh potency against specific targets

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